LY 215840

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

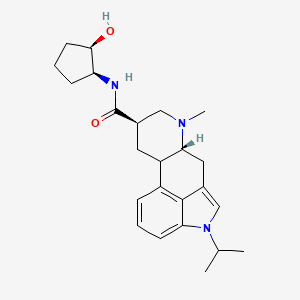

LY 215840 is a chemical compound recognized for its role as a selective antagonist of the serotonin receptors, specifically the 5-hydroxytryptamine 2A (5-HT2A) and 5-hydroxytryptamine 7 (5-HT7) receptors. It is characterized by its ability to block serotonin-induced relaxation in various biological systems, notably in canine coronary arteries. The compound has garnered attention in pharmacological studies due to its potential therapeutic applications and unique receptor interaction profile.

- Receptor Binding: LY 215840 competes with serotonin at the 5-HT2A and 5-HT7 receptors.

- Signal Transduction Modulation: By inhibiting receptor activation, it alters downstream signaling pathways associated with serotonin.

The biological activity of LY 215840 is predominantly linked to its antagonistic effects on serotonin receptors. Key aspects include:

- Vasodilation Inhibition: In studies involving canine coronary arteries, LY 215840 effectively blocks serotonin-induced vasodilation, showcasing its role in cardiovascular responses.

- Neuropharmacological Effects: The compound has been investigated for its potential impact on mood disorders and other neurological conditions due to its interaction with serotonin pathways.

The synthesis of LY 215840 can be achieved through several methods, emphasizing efficiency and yield. Common synthetic routes include:

- Multi-step Synthesis: Involves several chemical transformations starting from simpler precursors, allowing for the construction of the complex structure of LY 215840.

- One-Step Synthesis: Recent advancements have led to methods that enable the synthesis of LY 215840 in a single reaction step, enhancing efficiency and reducing production costs .

LY 215840 has potential applications in various fields:

- Pharmacology: As a research tool for studying serotonin receptor functions and their roles in various physiological processes.

- Therapeutics: Investigated for possible therapeutic effects in treating mood disorders, anxiety, and cardiovascular diseases due to its receptor antagonism.

Interaction studies involving LY 215840 focus on its binding affinity and functional antagonism at serotonin receptors. Research indicates that:

- It exhibits high selectivity for the 5-HT2A and 5-HT7 receptors compared to other serotonin receptor subtypes.

- The compound's ability to modulate neurotransmitter release and vascular responses makes it a valuable candidate for further pharmacological exploration .

Several compounds share structural or functional similarities with LY 215840, particularly in their interactions with serotonin receptors. Notable examples include:

| Compound Name | Receptor Affinity | Unique Features |

|---|---|---|

| Clozapine | 5-HT2A antagonist | Antipsychotic properties; broader receptor profile |

| Quetiapine | 5-HT2A antagonist | Used for schizophrenia; multiple receptor interactions |

| Risperidone | 5-HT2A antagonist | Antipsychotic; effective in treating bipolar disorder |

| SB-242084 | Selective 5-HT7 antagonist | Focused on neuropsychiatric applications |

Uniqueness of LY 215840

LY 215840 stands out due to its selective antagonism at both the 5-HT2A and 5-HT7 receptors without significant activity at other serotonin receptor subtypes. This selectivity may lead to fewer side effects compared to compounds like clozapine or quetiapine, which interact with a broader range of receptors.

The industrial synthesis of LY 215840 follows established ergoline alkaloid synthetic pathways, which typically commence with L-tryptophan as the fundamental starting material [6] [7] [8]. The ergoline ring system construction presents significant challenges due to the complex tetracyclic structure requiring precise stereochemical control at multiple chiral centers [9] [10] [11].

Ergoline Backbone Construction Methods

The synthesis of LY 215840 employs modified approaches derived from classical ergot alkaloid synthetic strategies. The ergoline tetracyclic core formation involves sequential ring closures, beginning with the indole A-ring derived from tryptophan, followed by construction of the pyridine D-ring, and subsequent formation of the bridging C-ring system [6] [12]. The biosynthetic pathway inspiration involves the prenylation of L-tryptophan by dimethylallyl pyrophosphate, followed by N-methylation and successive oxidation steps to form the tricyclic intermediate [7] [13].

Recent synthetic advances have explored alternative ring-closing strategies, including intramolecular α-arylation, borrowing hydrogen alkylation, and rhodium-catalyzed carbon-hydrogen insertion methodologies [9] [10] [11]. These approaches offer improved efficiency in constructing the ergoline scaffold while maintaining the requisite stereochemical integrity essential for biological activity.

Stereochemical Control and Optimization

The industrial synthesis of LY 215840 requires stringent stereochemical control to ensure the correct configuration at five defined stereocenters [14] [15]. The absolute stereochemistry designation includes specific configurations at the 6aR, 9R, and 10aS positions, which are critical for receptor binding affinity and selectivity [1] [4]. Manufacturing processes must incorporate analytical monitoring at each synthetic step to verify stereochemical purity and prevent racemization or epimerization.

Scale-up considerations include temperature control during key cyclization reactions, solvent selection for optimal yield and purity, and implementation of continuous monitoring systems to ensure batch-to-batch consistency [16] [8]. Industrial processes typically employ validated synthetic routes with demonstrated reproducibility across multiple kilogram-scale batches.

Chromatographic Separation Techniques (High Performance Liquid Chromatography Methodologies)

High Performance Liquid Chromatography represents the primary analytical technique for LY 215840 characterization, purity assessment, and quantitative determination [17] [18] [19]. The compound demonstrates excellent chromatographic behavior under reversed-phase conditions, enabling robust analytical method development and validation.

Column Selection and Mobile Phase Optimization

Analytical separation of LY 215840 utilizes reversed-phase C8 columns with fluorescence detection, providing optimal resolution and sensitivity [17]. The chromatographic system employs automated solid-phase extraction for sample preparation, followed by gradient elution using water-acetonitrile mobile phases with appropriate pH modification [18] [20]. The linear response range extends from 10 to 1000 nanograms per milliliter, with a limit of quantification established at 10 nanograms per milliliter [17].

Method validation parameters include specificity, linearity, accuracy, precision, and robustness assessments according to International Council for Harmonisation guidelines [18] [21]. The analytical method demonstrates reproducibility with relative standard deviations below 5 percent for retention time and peak area measurements [18].

Detection and Quantification Methodologies

Fluorescence detection provides enhanced sensitivity for LY 215840 analysis due to the inherent indole chromophore present in the ergoline structure [17]. The excitation and emission wavelengths are optimized to maximize signal-to-noise ratios while minimizing interference from potential impurities or degradation products [18]. Alternative detection methods include ultraviolet detection at 254 nanometers and photodiode array detection for peak purity assessment [18] [20].

Quality control applications employ isocratic and gradient high performance liquid chromatography methods for routine purity testing, impurity profiling, and stability monitoring [18] [21]. The analytical procedures incorporate system suitability testing to ensure consistent instrument performance and method reliability throughout analytical campaigns.

Mass Spectrometric Characterization Approaches

Mass spectrometry provides definitive molecular weight confirmation and structural characterization for LY 215840 [14] [22]. The compound exhibits characteristic fragmentation patterns that enable unambiguous identification and distinguish it from related ergoline derivatives.

Electrospray Ionization Mass Spectrometry

Electrospray ionization mass spectrometry serves as the primary ionization technique for LY 215840 analysis, generating predominantly protonated molecular ions at mass-to-charge ratio 396.5 [14] [22]. The soft ionization conditions preserve the molecular ion while providing sufficient fragmentation for structural confirmation [23]. Tandem mass spectrometry experiments yield diagnostic fragment ions that confirm the presence of the hydroxycyclopentyl substituent and the ergoline core structure [22].

High-resolution mass spectrometry provides accurate mass measurements that support elemental composition determination and distinguish LY 215840 from isobaric interferences [23]. The mass spectrometric data demonstrate consistency with the proposed molecular formula C24H33N3O2 and confirm the presence of three nitrogen atoms characteristic of ergoline derivatives [14] [3].

Fragmentation Pattern Analysis

The fragmentation behavior of LY 215840 under mass spectrometric conditions reveals characteristic loss patterns that aid in structural elucidation [22]. Primary fragmentation involves loss of the hydroxycyclopentyl amide substituent, generating a base peak corresponding to the ergoline cation [24]. Secondary fragmentation includes losses from the isopropyl and methyl substituents, providing additional structural confirmation [22].

Collision-induced dissociation experiments enable detailed fragmentation pathway mapping, supporting impurity identification and metabolite characterization studies [23]. The mass spectrometric behavior correlates with established fragmentation patterns for related ergoline alkaloids, confirming structural assignments and supporting analytical method development [22].

Nuclear Magnetic Resonance Verification Protocols

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural verification and stereochemical assignment for LY 215840 [18] [25] [26]. The complex multicyclic structure generates distinctive spectral patterns that enable unambiguous identification and confirm the proposed three-dimensional structure.

Proton Nuclear Magnetic Resonance Structural Verification

Proton Nuclear Magnetic Resonance spectroscopy confirms the structural assignment of LY 215840 through characteristic chemical shift patterns and coupling constant analysis [18] [25]. The spectrum exhibits resonances consistent with the ergoline ring system, including distinctive aromatic protons, aliphatic methylene groups, and the N-methyl substituent [27] [25]. The hydroxycyclopentyl substituent displays characteristic multipicity patterns that confirm the stereochemical configuration [18].

Two-dimensional Nuclear Magnetic Resonance experiments, including correlation spectroscopy and nuclear Overhauser enhancement spectroscopy, provide definitive structural assignments and stereochemical confirmation [25] [26]. These advanced techniques enable complete proton assignment and verify the spatial relationships between different molecular regions [27].

Carbon-13 Nuclear Magnetic Resonance Carbon Framework Analysis

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides comprehensive carbon framework characterization, confirming the presence of 24 carbon atoms consistent with the molecular formula [18] [25]. The spectrum displays characteristic resonances for the indole aromatic carbons, aliphatic carbons of the saturated rings, and the carbonyl carbon of the amide functional group [28] [25].

Distortionless enhancement by polarization transfer experiments enhance carbon signal intensity and provide multiplicity information that aids in structural assignment [25]. The carbon chemical shifts correlate with predicted values for ergoline derivatives and support the proposed structural assignment [28] [27].

Purity Assessment and Quality Control Standards

Comprehensive purity assessment of LY 215840 employs multiple analytical techniques to ensure pharmaceutical-grade quality and regulatory compliance [18] [29] [30]. The quality control framework encompasses chemical purity, water content, residual solvents, and microbiological specifications.

High Performance Liquid Chromatography Purity Determination

High Performance Liquid Chromatography purity analysis demonstrates that LY 215840 achieves greater than 98 percent purity by area normalization methods [18] [29]. The analytical procedure employs gradient elution with photodiode array detection to identify and quantify potential impurities and degradation products [18] [21]. Related substances testing includes forced degradation studies under acidic, basic, oxidative, and thermal stress conditions to establish stability-indicating method capabilities [21].

The purity assessment incorporates peak purity evaluation using spectral analysis to ensure main peak homogeneity and detect co-eluting impurities [18] [21]. Quality control specifications establish acceptance criteria for individual impurities, total impurities, and assay values based on intended use and regulatory requirements [31] [30].

Water Content and Residual Solvent Analysis

Water content determination employs Karl Fischer titration methodology, typically yielding values below 0.5 percent for anhydrous material [18] [21]. The analytical procedure follows compendial methods with appropriate controls and standardization procedures to ensure accuracy and precision [31] [32]. Water content specifications consider the hygroscopic nature of the compound and establish appropriate storage conditions [18].

Residual solvent analysis utilizes Gas Chromatography or Nuclear Magnetic Resonance spectroscopy methods to quantify organic solvents retained from synthetic and purification processes [21] [33]. The analytical procedures comply with International Council for Harmonisation guidelines for residual solvents in pharmaceutical substances, establishing class-specific limits based on toxicological assessment [31] [32]. Typical residual solvent levels remain below 0.1 percent for individual solvents and below 0.5 percent total residual solvents [21].

Certificate of Analysis Standards

Certificate of Analysis documentation provides comprehensive analytical characterization data supporting the identity, purity, and quality of LY 215840 batches [18] [21] [32]. The documentation includes results from all analytical tests performed, reference to validated analytical methods, and comparison to established specifications [31] [30]. Each certificate includes batch-specific data for molecular weight confirmation, spectroscopic identification, chromatographic purity, water content, residual solvents, and microbiological testing where applicable [21] [32].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Lenglet S, Louiset E, Delarue C, Vaudry H, Contesse V. Activation of 5-HT(7) receptor in rat glomerulosa cells is associated with an increase in adenylyl cyclase activity and calcium influx through T-type calcium channels. Endocrinology. 2002 May;143(5):1748-60. PubMed PMID: 11956157.

3: Meneses A, Terrón JA. Role of 5-HT(1A) and 5-HT(7) receptors in the facilitatory response induced by 8-OH-DPAT on learning consolidation. Behav Brain Res. 2001 Jun;121(1-2):21-8. PubMed PMID: 11275281.

4: Ishine T, Bouchelet I, Hamel E, Lee TJ. Serotonin 5-HT(7) receptors mediate relaxation of porcine pial veins. Am J Physiol Heart Circ Physiol. 2000 Mar;278(3):H907-12. PubMed PMID: 10710360.

5: Terrón JA. Antagonism of the relaxant 5-HT receptor in the dog basilar artery by the high-affinity 5-HT7 receptor ligand, LY215840. Proc West Pharmacol Soc. 1998;41:129-30. PubMed PMID: 9836268.

6: Brooks SA, Lachno DR, Obermeyer BD. Automated high-performance liquid chromatographic method for the analysis of two novel ergoline compounds in human plasma. J Chromatogr B Biomed Sci Appl. 1997 Apr 11;691(2):383-8. PubMed PMID: 9174275.

7: Cushing DJ, Zgombick JM, Nelson DL, Cohen ML. LY215840, a high-affinity 5-HT7 receptor ligand, blocks serotonin-induced relaxation in canine coronary artery. J Pharmacol Exp Ther. 1996 Jun;277(3):1560-6. PubMed PMID: 8667223.

8: Kauffman RF, Bean JS, Bloomquist WE, Cohen ML. Vascular serotonin 5-hydroxytryptamine2 receptor blockade by LY215840: lack of effect upon neointima formation in balloon-injured rat carotid arteries. J Pharmacol Exp Ther. 1993 Jul;266(1):450-5. PubMed PMID: 8331571.

9: Cohen ML, Robertson DW, Bloomquist WE, Wilson HC. LY215840, a potent 5-hydroxytryptamine (5-HT)2 receptor antagonist, blocks vascular and platelet 5-HT2 receptors and delays occlusion in a rabbit model of thrombosis. J Pharmacol Exp Ther. 1992 Apr;261(1):202-8. PubMed PMID: 1560366.